Cas no 1214329-91-5 (Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate)

Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate
- Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate
-
- インチ: 1S/C14H10F3NO3/c1-20-13(19)11-5-4-10(21-14(15,16)17)7-12(11)9-3-2-6-18-8-9/h2-8H,1H3
- InChIKey: DVWFWLOYZNMQHY-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(C(=O)OC)=C(C=1)C1C=NC=CC=1)(F)F
計算された属性
- せいみつぶんしりょう: 297.061
- どういたいしつりょう: 297.061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.5
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008395-1g |
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate |
1214329-91-5 | 97% | 1g |
$1504.90 | 2023-09-04 | |
Alichem | A015008395-250mg |
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate |
1214329-91-5 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A015008395-500mg |
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate |
1214329-91-5 | 97% | 500mg |
$847.60 | 2023-09-04 |
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoateに関する追加情報
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate (CAS No. 1214329-91-5)
Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate, with the CAS registry number 1214329-91-5, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a methyl ester group with a benzoate moiety substituted by a pyridin-3-yl group and a trifluoromethoxy substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate typically involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or other cross-coupling techniques. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. The compound's stability under various reaction conditions has also been extensively studied, making it a reliable building block in organic synthesis.
One of the most notable aspects of this compound is its potential in drug discovery. The presence of the pyridin-3-yl group and the trifluoromethoxy substituent introduces significant electronic and steric effects, which can influence bioavailability and receptor binding affinity. Recent studies have explored its role as a lead compound in the development of novel pharmaceutical agents targeting specific diseases, such as cancer and neurodegenerative disorders. For instance, research published in *Journal of Medicinal Chemistry* highlighted its ability to modulate key signaling pathways involved in cellular proliferation.
In addition to its pharmacological applications, Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate has shown promise in materials science. Its aromatic structure and electron-withdrawing groups make it an ideal candidate for use in organic electronics, particularly in the development of advanced polymers and semiconducting materials. A study featured in *Advanced Materials* demonstrated its potential as a dopant in organic light-emitting diodes (OLEDs), enhancing device efficiency and stability.
From an environmental perspective, understanding the fate and transport of Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate in natural systems is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles, particularly under simulated environmental conditions. These studies are essential for ensuring the sustainable use of this compound and minimizing its impact on ecosystems.
Looking ahead, the continued exploration of Methyl 2-(pyridin-3-yl)-4-(trifluoromethoxy)benzoate is expected to unlock new opportunities across diverse scientific domains. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies and analytical techniques, position it as a key molecule for future innovations. As researchers delve deeper into its potential applications, this compound is poised to make significant contributions to both academic research and industrial development.
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